

GS-5290: A Comparative Analysis of TPL2 Kinase Specificity

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Compound of Interest

Compound Name: *Tilpisertib Fosmecarbil*

CAS No.: 2567459-64-5

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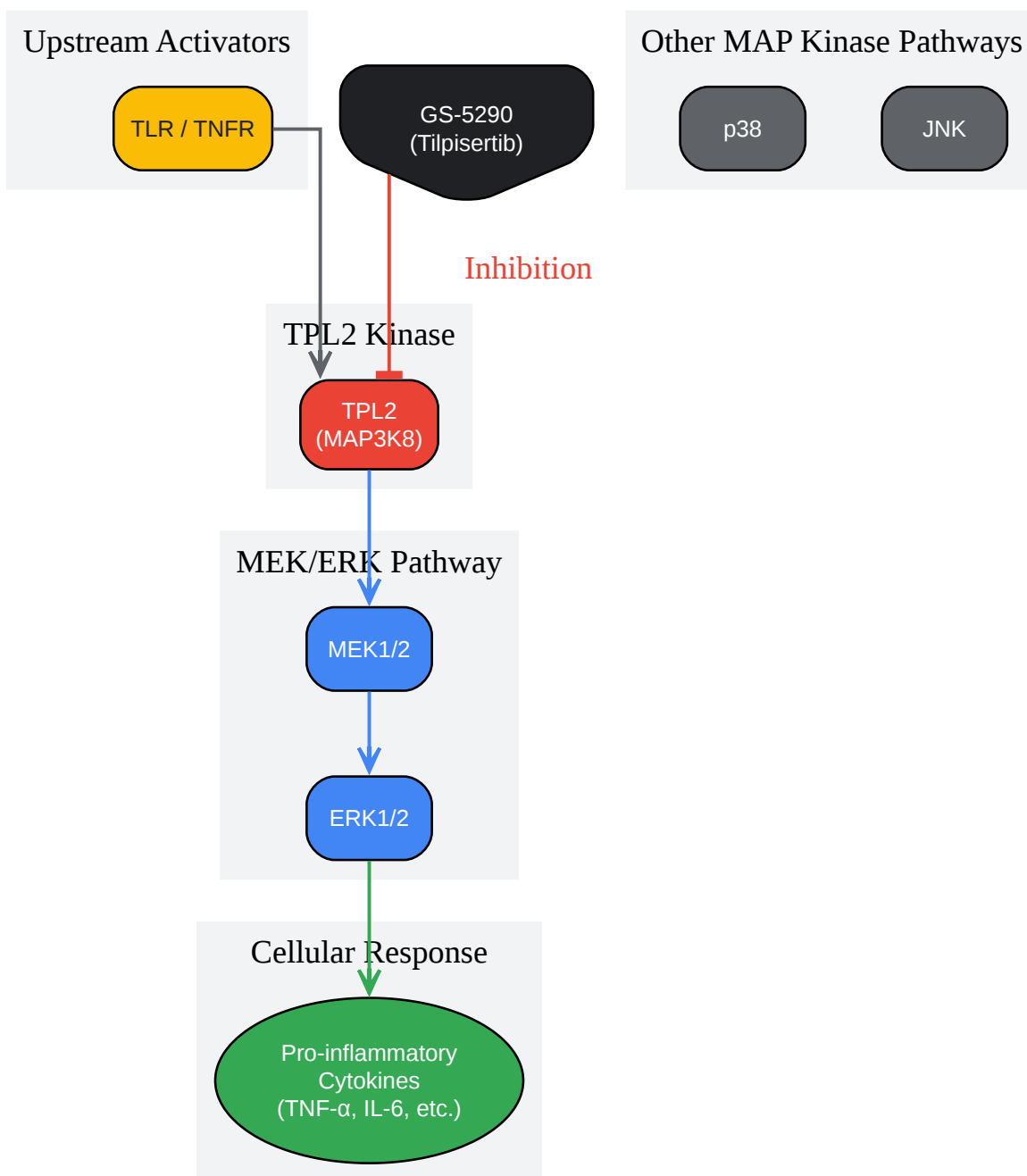
This guide provides a detailed comparison of the specificity of GS-5290 for its target, Tumor Progression Locus 2 (TPL2), over other Mitogen-Activated Protein (MAP) kinases. GS-5290, also known as **tilpisertib fosmecarbil**, is a clinical-stage investigational drug being developed by Gilead Sciences for the treatment of inflammatory diseases such as ulcerative colitis.[1][2][3] It is a prodrug of tilpisertib (GS-4875), a potent and highly selective inhibitor of TPL2 kinase.[4][5]

Executive Summary

GS-5290, through its active form tilpisertib (GS-4875), demonstrates high potency and selectivity for TPL2, a key MAP3 kinase. Experimental data indicates that tilpisertib has an IC50 of 1.3 nM for TPL2 and shows no significant off-target binding in broader kinase screening assays.[4][6] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for therapeutic candidates. In cellular assays, tilpisertib effectively inhibits the TPL2-mediated phosphorylation of downstream targets MEK and ERK with minimal impact on other MAP kinase pathways, such as those involving p38 and JNK.[6]

TPL2 Signaling Pathway

TPL2, also known as MAP3K8 or COT, is a critical kinase in the MAP kinase signaling cascade. [6] It acts as a central node, integrating signals from various upstream receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptor (TNFR), to activate downstream pathways, primarily the MEK/ERK pathway. [6] This pathway plays a pivotal role in the production of pro-inflammatory cytokines like TNF- α , IL-1 β , IL-6, and IL-8. [4][6] By selectively inhibiting TPL2, GS-5290 aims to modulate this inflammatory cascade.



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Figure 1: Simplified TPL2 signaling pathway and the point of inhibition by GS-5290.

Specificity of Tilpiseritib (GS-4875), the Active Form of GS-5290

The selectivity of a kinase inhibitor is paramount for its clinical utility. Tilpisertib (GS-4875) has been evaluated for its inhibitory activity against TPL2 and its specificity relative to other kinases.

Biochemical Assay Data

The primary potency of tilpisertib was determined through biochemical assays measuring the direct inhibition of TPL2 kinase activity.

Compound	Target Kinase	Assay Type	IC50 (nM)	Reference
Tilpisertib (GS-4875)	TPL2 (MAP3K8)	Biochemical Kinase Assay	1.3	[4][6]

Kinase Selectivity Profile

A broad kinase selectivity screening was performed using the KINOMEscan™ assay, a competition binding assay. The results indicated a high degree of selectivity for TPL2 with no significant off-target binding activity.[6] While the complete quantitative dataset from the KINOMEscan™ is not publicly available, the reported findings emphasize the specificity of the compound.

Cell-based assays further corroborate this selectivity. In primary human monocytes stimulated with LPS or TNF α , tilpisertib selectively inhibited the phosphorylation of TPL2, MEK, and ERK. [6] Notably, there was little to no inhibition of the phosphorylation of other key MAP kinases, p38 and JNK, or the NF- κ B pathway component p65.[6]

Kinase / Pathway Component	Effect of Tilpisertib (GS-4875)	Reference
TPL2	Inhibited	[6]
MEK (downstream of TPL2)	Inhibited	[6]
ERK (downstream of TPL2)	Inhibited	[6]
p38	Little to no inhibition	[6]
JNK	Little to no inhibition	[6]
p65 (NF- κ B pathway)	Little to no inhibition	[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the types of assays used to characterize the specificity of GS-5290's active form.

Biochemical TPL2 Kinase Inhibition Assay (Representative)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of TPL2.

- Reagents and Materials:
 - Recombinant human TPL2 kinase
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ATP (adenosine triphosphate)
 - Substrate (e.g., a specific peptide or a downstream kinase like MEK)
 - Tilpisertib (GS-4875) at various concentrations
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled ATP)

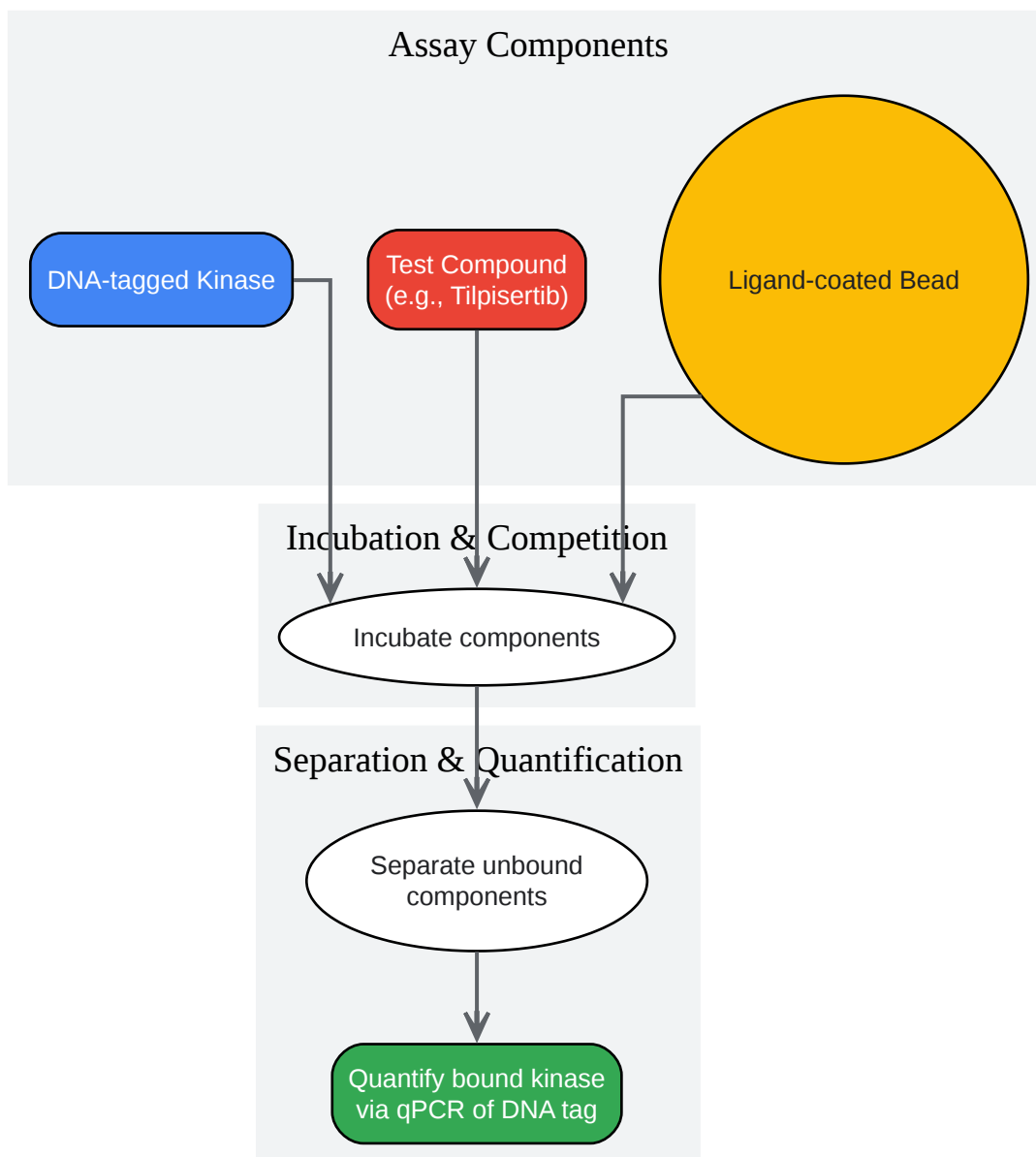
- Microplate reader
- Procedure:
 - A solution of TPL2 kinase is prepared in the kinase buffer.
 - Serial dilutions of tilpisertib are added to the wells of a microplate.
 - The TPL2 kinase solution is added to the wells containing the inhibitor and incubated for a predetermined period.
 - The kinase reaction is initiated by adding a mixture of the substrate and ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a detection reagent and a microplate reader.
 - The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

KINOMEScan™ Selectivity Assay (General Protocol)

The KINOMEScan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.
- Procedure Overview:
 - A DNA-tagged kinase is incubated with the test compound (tilpisertib) and a ligand-coated solid support.
 - If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

- The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
- The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (K_d) can also be determined from dose-response curves.



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Figure 2: General workflow of the KINOMEScan™ competition binding assay.

Conclusion

The available data strongly supports that GS-5290, through its active metabolite tilpisertib, is a highly potent and selective inhibitor of TPL2 kinase. Its minimal interaction with other MAP kinase pathways, such as p38 and JNK, at the cellular level underscores its targeted mechanism of action. This high degree of specificity is a desirable characteristic for a therapeutic agent, as it suggests a lower likelihood of off-target side effects. Further publication of the complete kinase panel screening data would provide a more comprehensive quantitative comparison.

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